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male-specific lethal-3 protein

Structural Biology Chromodomain X-ray Crystallography

Male-specific lethal-3 protein (MSL3, CAS 164205-99-6) is a chromodomain-containing subunit of the male-specific lethal (MSL) dosage compensation complex in Drosophila melanogaster. MSL3 functions as a methyllysine reader that bridges the MSL complex scaffold MSL1 to the histone acetyltransferase MOF, enabling X-chromosome-specific upregulation of gene expression in male flies.

Molecular Formula C7H10N2O
Molecular Weight 0
CAS No. 164205-99-6
Cat. No. B1170293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemale-specific lethal-3 protein
CAS164205-99-6
Synonymsmale-specific lethal-3 protein
Molecular FormulaC7H10N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Male-Specific Lethal-3 Protein (CAS 164205-99-6): Essential Chromodomain Subunit of the Dosage Compensation Complex


Male-specific lethal-3 protein (MSL3, CAS 164205-99-6) is a chromodomain-containing subunit of the male-specific lethal (MSL) dosage compensation complex in Drosophila melanogaster [1]. MSL3 functions as a methyllysine reader that bridges the MSL complex scaffold MSL1 to the histone acetyltransferase MOF, enabling X-chromosome-specific upregulation of gene expression in male flies [2]. The protein recognizes mono- or dimethylated lysine 20 on histone H4 (H4K20me1/me2) and trimethylated lysine 36 on histone H3 (H3K36me3) in a DNA-dependent manner [3]. The MSL complex increases male X chromosome transcription approximately two-fold to achieve dosage compensation [4].

Why Generic Chromodomain Proteins Cannot Substitute for MSL3 (CAS 164205-99-6) in Dosage Compensation Research


MSL3 cannot be functionally replaced by generic chromodomain proteins such as HP1 or Polycomb because its chromodomain exhibits a unique DNA-dependent methyllysine recognition mechanism absent in other chromodomain families [1]. Unlike HP1, which binds methylated H3 tails independently of DNA, MSL3 requires simultaneous engagement with the DNA minor groove and the histone H4 tail for stable chromatin targeting [2]. MSL3 chromodomain mutants that retain chromatin entry site binding nevertheless fail to spread to target genes on the X chromosome, demonstrating that its chromodomain function is non-redundant and essential for the full pattern of dosage compensation [3]. Substituting MSL3 with related MRG-domain proteins (e.g., MRG15) would fail because MSL3's MRG domain mediates a specific hydrophobic interaction with MSL1 that is required for MOF recruitment and activation—an interaction not preserved across MRG family members [4].

MSL3 (CAS 164205-99-6) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


Ultra-High Resolution Crystal Structure of Drosophila MSL3 Chromodomain at 1.29 Å

The Drosophila melanogaster MSL3 chromodomain (PDB: 3M9Q) was solved at 1.29 Å resolution by X-ray diffraction, providing atomic-level detail of the four-residue aromatic cage that accommodates monomethyllysine [1]. This resolution surpasses that of the human MSL3 chromodomain ternary complex with DNA and H4K20me1 peptide (PDB: 3OA6), which was solved at 2.35 Å resolution [2]. The 1.29 Å structure enables unambiguous placement of side-chain rotamers and water molecules in the binding pocket, facilitating structure-based design of MSL3-targeting probes [1].

Structural Biology Chromodomain X-ray Crystallography

MSL3 Chromodomain Mutants Lose Preferential H3K36me3 Nucleosome Binding and Fail X-Chromosome Spreading In Vivo

MSL3 chromodomain point mutants retain binding to approximately 35–70 chromatin entry sites (CES) on the Drosophila male X chromosome but exhibit a clear disruption in the full pattern of MSL targeting across active genes, consistent with a loss of spreading from initiation sites [1]. In vitro, chromodomain mutants lack preferential affinity for nucleosomes containing H3K36me3 compared to wild-type MSL3, as demonstrated by nucleosome pull-down assays [1]. This demonstrates that the chromodomain is required for the spreading step but not for initial CES recognition, establishing a genetically separable two-step targeting mechanism unique to MSL3 within the MSL complex [2].

Epigenetics Dosage Compensation ChIP-chip

MSL1-MSL3 Heteromeric Complex Produces 30-Fold Activation of MOF Histone Acetyltransferase Activity

Simultaneous contact of MOF with both MSL1 and MSL3 in a heteromeric complex leads to a 30-fold stimulation of MOF acetylase activity and a refinement of substrate specificity toward histone H4, compared to MOF alone or MOF with either single protein [1]. This dramatic activation demonstrates that MSL3 is not merely a passive structural subunit but actively contributes to catalytic regulation of the MSL complex. In contrast, MSL1 or MSL3 individually fail to produce this activation, underscoring the requirement for the full MSL1-MSL3 interface [2].

Histone Acetyltransferase Enzyme Activation Chromatin Biochemistry

DNA-Dependent Methyllysine Recognition: A Corecognition Mechanism Unique to MSL3 Among Chromodomain Proteins

MSL3 employs a DNA-dependent corecognition mechanism wherein the DNA minor groove accommodates the histone H4 tail, enabling monomethyllysine (H4K20me1) to insert into a four-residue aromatic cage within the MSL3 chromodomain [1]. This ternary complex architecture—simultaneous engagement with DNA and methylated histone tail—is structurally and mechanistically distinct from HP1 and Polycomb chromodomains, which recognize methylated histone H3 tails independently of DNA [2]. The DNA-dependence of MSL3's methyllysine binding is supported by the observation that histone H4K16 acetylation antagonizes MSL3 binding, suggesting a regulatory interplay between acetylation and methylation marks [3].

Methyllysine Recognition DNA Binding Chromodomain Evolution

Evolutionary Conservation of MSL3 from Flies to Humans: Ortholog Confirmation by Phylogenetic Analysis

Phylogenetic analysis of MSL3 sequences across species demonstrates that Drosophila melanogaster msl-3 is orthologous to mammalian MSL3L1 genes, while a second Drosophila gene (Dm MRG15) is orthologous to mammalian MRG15 [1]. The MSL3 gene is conserved across 232 organisms including chimpanzee, dog, cow, mouse, rat, chicken, fruit fly, mosquito, and frog [2]. Human MSL3 shows 94% amino acid sequence identity to mouse and rat orthologs in the conserved MRG domain region . This establishes Drosophila MSL3 as the appropriate evolutionary reference point for studying the conserved MSL complex function, distinct from MRG15 family members that diverged after the fungus/animal split [1].

Phylogenetics Evolutionary Conservation Model Organism Translation

Basilicata-Akhtar Syndrome: Human Disease Linkage Confirms Non-Redundant Function of MSL3 in H4K16 Acetylation

De novo mutations in the human MSL3 gene cause Basilicata-Akhtar syndrome (MRXSBA, OMIM #301032), an ultra-rare X-linked neurodevelopmental disorder characterized by global developmental delay, intellectual disability, hypotonia, and progressive spasticity [1]. These mutations result in impaired histone H4 lysine 16 acetylation, directly linking MSL3 function to human disease [2]. This clinical association is not shared by MRG15 or other MRG-domain proteins, establishing MSL3 as the sole member of the MRG family with this specific disease linkage [3]. The syndrome has been confirmed in at least 25 patients with MSL3 mutations, providing human genetic validation of the protein's non-redundant role in chromatin regulation [2].

Neurodevelopmental Disorders Histone Modification X-linked Syndrome

Optimal Application Scenarios for MSL3 Protein (CAS 164205-99-6) Based on Quantitative Differentiation Evidence


High-Resolution Structural Biology and Rational Drug Design Targeting the MSL3 Chromodomain

The Drosophila MSL3 chromodomain structure at 1.29 Å resolution (PDB: 3M9Q) provides an atomic-level template for structure-based drug design targeting the methyllysine-binding aromatic cage, with superior resolving power compared to the human ortholog structure at 2.35 Å resolution. This high-resolution structure enables accurate in silico docking, fragment-based screening, and rational mutagenesis studies that require precise side-chain and water molecule placement [4].

In Vitro Reconstitution of Dosage Compensation Complex for HAT Activity Assays

Full in vitro reconstitution of the MSL dosage compensation complex requires MSL3 as an essential component, as the MSL1-MSL3 heteromeric complex produces a 30-fold stimulation of MOF histone acetyltransferase activity with refined substrate specificity toward histone H4. Neither MSL1 nor MSL3 alone achieves this activation, making MSL3 protein indispensable for biochemical assays measuring H4K16 acetylation in a physiologically relevant context [4].

Chromatin Targeting and Epigenetic Spreading Mechanism Studies

MSL3 is required for the spreading step of dosage compensation—the propagation of the MSL complex from chromatin entry sites to active genes on the male X chromosome. MSL3 chromodomain mutants retain entry site binding but fail to spread, providing a genetically validated separation-of-function system. Researchers studying chromatin targeting mechanisms must use wild-type MSL3 protein to recapitulate full X-chromosomal spreading, as partial or mutant forms fail to engage H3K36me3-marked nucleosomes [4].

Translational Research on H4K16 Acetylation-Related Neurodevelopmental Disorders

Human MSL3 is uniquely linked to Basilicata-Akhtar syndrome, an X-linked neurodevelopmental disorder caused by impaired H4K16 acetylation. With at least 25 confirmed patients and growing clinical recognition, MSL3 is the only MRG-domain protein with validated disease relevance. Research programs investigating the molecular basis of this syndrome or screening for therapeutic interventions require human MSL3 protein or its Drosophila ortholog as the validated target, distinguishing it from MRG15 and other family members that lack disease association [4].

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